2-(Allyloxy)-5-bromo-3-iodobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-iodo-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIO2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHHSCQSBDKAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Allyloxy 5 Bromo 3 Iodobenzaldehyde
Retrosynthetic Approaches to the Core Structure
Retrosynthetic analysis of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde suggests a logical disconnection strategy. The primary disconnection point is the ether linkage of the allyloxy group, leading back to the precursor 5-bromo-2-hydroxy-3-iodobenzaldehyde (B2556686). This key intermediate contains the core halogenation pattern.
Further disconnection of the carbon-halogen bonds of 5-bromo-2-hydroxy-3-iodobenzaldehyde points to a simpler precursor, 2-hydroxybenzaldehyde (salicylaldehyde). This retrosynthetic pathway implies a synthetic strategy that involves the sequential halogenation of salicylaldehyde, followed by the O-allylation of the resulting polyhalogenated hydroxybenzaldehyde. The order of the halogenation steps (bromination and iodination) is a critical consideration in the forward synthesis to ensure the desired regiochemistry.
Precursor Synthesis and Halogenation Strategies
The synthesis of the key intermediate, 5-bromo-2-hydroxy-3-iodobenzaldehyde, from 2-hydroxybenzaldehyde requires precise control over the regioselectivity of the halogenation reactions. The hydroxyl and aldehyde groups on the aromatic ring direct the electrophilic substitution, but achieving the specific 1,2,3,5-substitution pattern necessitates a well-designed halogenation strategy.
Regioselective Bromination Protocols
The hydroxyl group of 2-hydroxybenzaldehyde is a strongly activating ortho-, para-director. Direct bromination of phenols can often lead to a mixture of isomers and polybrominated products. byjus.com To achieve selective monobromination at the 5-position (para to the hydroxyl group), specific conditions are required.
One effective method for the ortho-bromination of phenolic compounds involves the use of N-bromosuccinimide (NBS) in methanol, with para-toluenesulfonic acid (p-TsOH) as a catalyst. This system has been shown to provide excellent selectivity for the mono-ortho-brominated product in high yields. nih.gov While the target molecule requires bromination at the 5-position, understanding such selective methods is crucial for designing syntheses of variously substituted phenols. For the synthesis of the desired 5-bromo-2-hydroxybenzaldehyde, standard bromination conditions using bromine in a suitable solvent like acetic acid can be employed, taking advantage of the para-directing effect of the hydroxyl group.
Directed Ortho-Metalation and Iodination Techniques
The introduction of iodine at the 3-position (ortho to the hydroxyl group and meta to the aldehyde) of 5-bromo-2-hydroxybenzaldehyde is a challenging transformation. Direct iodination might not provide the desired regioselectivity due to the directing effects of the existing substituents.
A powerful strategy for achieving ortho-iodination is through directed ortho-metalation. However, a more direct approach for the ortho-iodination of benzaldehyde (B42025) compounds has been developed using a palladium catalyst with a transient directing group. This method utilizes N-iodosuccinimide (NIS) as the iodine source and has been shown to be effective for the ortho-iodination of various benzaldehyde derivatives. google.com This technique could be adapted for the iodination of a 5-bromo-2-hydroxybenzaldehyde precursor, where the hydroxyl group might first need to be protected.
Alternatively, direct electrophilic iodination of 2-hydroxybenzaldehyde derivatives can be achieved using iodine in the presence of an oxidizing agent. The synthesis of 5-bromo-2-hydroxy-3-iodobenzaldehyde can be accomplished through the sequential halogenation of 2-hydroxybenzaldehyde, first via bromination to introduce the bromine at the 5-position, followed by iodination.
Orthogonal Halogenation Strategies for Polyhalogenated Aromatics
The synthesis of a dihalogenated compound like 5-bromo-2-hydroxy-3-iodobenzaldehyde requires an orthogonal halogenation strategy, where the two different halogen atoms are introduced in separate, non-interfering steps. The order of halogenation is critical. Typically, bromination is performed before iodination.
The synthesis of the precursor 5-bromo-2-hydroxy-3-iodobenzaldehyde generally starts with the bromination of 2-hydroxybenzaldehyde to yield 5-bromo-2-hydroxybenzaldehyde. This is followed by iodination to introduce the iodine atom at the 3-position. This sequential approach allows for the controlled formation of the desired polyhalogenated aromatic core.
Introduction of the Allyloxy Moiety
The final step in the synthesis of this compound is the introduction of the allyloxy group onto the phenolic oxygen of the 5-bromo-2-hydroxy-3-iodobenzaldehyde intermediate.
O-Allylation Reactions from Hydroxybenzaldehyde Precursors
The O-allylation of a hydroxybenzaldehyde is a standard Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an allyl halide, such as allyl bromide.
A common procedure for the O-allylation of substituted phenols involves reacting the phenol (B47542) with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. This method has been successfully used for the allylation of a substituted 2-allyl-4-bromo-6-nitrophenol, affording the corresponding allyloxy compound in good yield. mdpi.com A similar protocol can be applied to 5-bromo-2-hydroxy-3-iodobenzaldehyde to furnish the final product, this compound.
Table 1: Summary of Synthetic Steps and Reagents
| Step | Transformation | Key Reagents and Conditions | Precursor | Product |
| 1 | Regioselective Bromination | Br₂, Acetic Acid | 2-Hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde |
| 2 | Regioselective Iodination | I₂, Oxidizing Agent | 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxy-3-iodobenzaldehyde |
| 3 | O-Allylation | Allyl bromide, K₂CO₃, Acetone | 5-Bromo-2-hydroxy-3-iodobenzaldehyde | This compound |
Optimization of Etherification Conditions for Allylic Ethers
The introduction of the allyloxy group onto the phenolic precursor, 5-bromo-3-iodo-2-hydroxybenzaldehyde, is typically achieved via the Williamson ether synthesis. masterorganicchemistry.com This classical SN2 reaction involves the nucleophilic attack of a phenoxide ion on an allyl halide, most commonly allyl bromide. mdpi.comnih.gov The efficiency of this O-alkylation is highly dependent on the reaction conditions, and optimization is crucial to maximize yield and minimize side reactions. masterorganicchemistry.comnumberanalytics.com
Key factors influencing the outcome of the etherification include the choice of base, solvent, and temperature. numberanalytics.comfrancis-press.com The base is required to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for substrates with sensitive functional groups like aldehydes. organic-synthesis.com The use of K₂CO₃ is common in the allylation of substituted phenols. mdpi.com
The solvent plays a critical role by solvating the ions and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally favored as they effectively solvate the cation without strongly interacting with the anionic nucleophile, thereby accelerating the reaction rate. numberanalytics.comorganic-synthesis.com Acetone is also a commonly used solvent for this transformation. mdpi.com
Reaction temperature is another important parameter. While elevated temperatures can increase the reaction rate, they may also promote undesirable side reactions. numberanalytics.com For many Williamson ether syntheses involving phenols, reactions are often run at room temperature or with gentle heating (refluxing in acetone, for example) to achieve a balance between reaction speed and selectivity. mdpi.comorganic-synthesis.com
| Base | Solvent | Typical Temperature | Key Advantages/Considerations |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Room Temp. to Reflux | Mild, inexpensive, and effective for phenols; easy to remove after reaction. mdpi.comorganic-synthesis.com |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to Room Temp. | Strong base, drives reaction to completion; requires anhydrous conditions. numberanalytics.comorganic-synthesis.com |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Room Temperature | Highly effective due to the "cesium effect," which enhances phenoxide nucleophilicity. organic-synthesis.com |
| Potassium tert-butoxide (KOtBu) | DMSO, THF | Room Temperature | Very strong base, useful for less acidic phenols. numberanalytics.com |
Aldehyde Group Formation and Interconversion
The aldehyde functionality is a cornerstone of the target molecule's structure and can be introduced at various stages of the synthesis. The two primary strategies involve the oxidation of a corresponding benzylic alcohol or the direct formylation of an appropriately substituted aromatic precursor.
One robust pathway to synthesize this compound is through the selective oxidation of its corresponding benzylic alcohol, (2-(allyloxy)-5-bromo-3-iodophenyl)methanol. This approach is advantageous as it often proceeds under mild conditions, preserving the other sensitive functional groups on the aromatic ring. A variety of reagents have been developed for this transformation, offering high selectivity for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. ru.nl
The choice of oxidant is critical. Reagents based on chromium (e.g., Pyridinium chlorochromate, PCC) and manganese (e.g., Manganese dioxide, MnO₂) are classical choices for the oxidation of benzylic alcohols. MnO₂ is particularly effective for oxidizing allylic and benzylic alcohols. Milder, more modern methods are often preferred to enhance selectivity and simplify purification. These include Swern oxidation (using oxalyl chloride/DMSO) and Dess-Martin periodinane (DMP) oxidation. Catalytic systems, such as those employing transition metal complexes, also offer efficient and selective oxidation pathways. ru.nlraco.cat For instance, dicopper(II) and cis-dioxomolybdenum(VI) complexes have been shown to catalyze the aerobic oxidation of benzylic alcohols to their corresponding aldehydes. ru.nlraco.cat
| Oxidizing Agent/System | Typical Conditions | Characteristics |
|---|---|---|
| Manganese Dioxide (MnO₂) | CH₂Cl₂, CHCl₃, Room Temp. | Heterogeneous, selective for benzylic/allylic alcohols, requires stoichiometric excess. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | Mild, high-yielding, and operationally simple. |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to Room Temp. | High yields, avoids heavy metals, requires low temperatures. |
| Catalytic Cu(II) or Mo(VI) complexes | Various solvents, often with an oxidant like H₂O₂ or O₂ | Catalytic, potentially greener, conditions depend on the specific complex used. ru.nlraco.cat |
An alternative strategy involves the direct introduction of the formyl (-CHO) group onto the aromatic ring of a precursor such as 1-(allyloxy)-4-bromo-2-iodobenzene. This is accomplished through electrophilic aromatic substitution, and several named reactions are available for this purpose. The suitability of each method depends on the nature of the substrate, particularly the activating strength of the existing substituents. organic-chemistry.orgwikipedia.org
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgcambridge.org It employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com The allyloxy group is an activating, ortho-, para-directing group, making the precursor a suitable candidate for this reaction. The formylation would be expected to occur at the position ortho to the allyloxy group.
Other formylation methods are primarily used for phenolic substrates. The Reimer-Tiemann reaction , which uses chloroform (B151607) and a strong base, achieves ortho-formylation of phenols through the electrophilic attack of dichlorocarbene (B158193). wikipedia.orgunacademy.comallen.in Similarly, the Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium to formylate activated phenols, also with a preference for the ortho position. ecu.eduresearchgate.net While not directly applicable to the ether precursor, these methods could be used to synthesize the key intermediate 5-bromo-3-iodo-2-hydroxybenzaldehyde from 4-bromo-2-iodophenol, prior to the allylation step.
| Reaction | Reagents | Typical Substrate | Key Features |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes/ethers | Mild and effective for formylating activated rings like aryl ethers. wikipedia.orgijpcbs.com |
| Reimer-Tiemann | CHCl₃, NaOH | Phenols | Proceeds via a dichlorocarbene intermediate; primarily ortho-selective. wikipedia.orgsynarchive.com |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols | Ortho-selective formylation; can have moderate yields. ecu.eduresearchgate.net |
Development of Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be approached through different strategic paradigms, including linear, convergent, and divergent pathways.
More practically, a divergent synthesis offers an efficient route to produce a library of related compounds from a common, advanced intermediate. This is particularly valuable for structure-activity relationship studies in medicinal chemistry. In the context of this compound, a highly valuable common intermediate is 5-bromo-3-iodo-2-hydroxybenzaldehyde . This key precursor contains the aldehyde and the two halogen substituents in the correct orientation. Starting from this intermediate, a variety of analogs can be synthesized through different O-alkylation reactions. Reacting it with allyl bromide yields the target compound, while using other alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide, propargyl bromide) would generate a series of structurally related ethers, allowing for systematic exploration of the role of the ether functionality. This strategy streamlines the synthetic effort by consolidating the challenging steps of halogenation and formylation into the initial synthesis of the common precursor.
Advanced Reaction Chemistry and Transformations of 2 Allyloxy 5 Bromo 3 Iodobenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a wide array of chemical transformations. In 2-(allyloxy)-5-bromo-3-iodobenzaldehyde, this functionality serves as a key handle for molecular elaboration.
Nucleophilic Additions and Condensation Reactions
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most fundamental transformations of aldehydes is their reaction with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. nih.govresearchgate.netresearchgate.net These reactions typically proceed via the nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl carbon, followed by dehydration to yield a new carbon-carbon double bond. For this compound, this provides a pathway to α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations. The reaction is often catalyzed by a weak base, such as an amine.
| Active Methylene Compound | Catalyst/Conditions | Expected Product Type |
| Malononitrile | Piperidine/Ethanol | 2-((2-(allyloxy)-5-bromo-3-iodophenyl)methylene)malononitrile |
| Ethyl cyanoacetate | Base (e.g., piperidine) | Ethyl 2-cyano-3-(2-(allyloxy)-5-bromo-3-iodophenyl)acrylate |
| Meldrum's acid | Weak base | 5-((2-(allyloxy)-5-bromo-3-iodophenyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
This table presents expected products based on the general reactivity of aldehydes in Knoevenagel condensation reactions.
Chemoselective Oxidation and Reduction Transformations
The aldehyde functionality can be selectively oxidized or reduced in the presence of the other functional groups within the molecule, highlighting the importance of chemoselectivity in synthetic design.
Chemoselective Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. A variety of reagents can achieve this transformation, with the choice of oxidant being crucial to avoid unwanted side reactions with the allyloxy group or the aryl halides. Mild oxidizing agents are generally preferred. For instance, a method utilizing potassium tert-butoxide as an oxygen source has been developed for the chemoselective oxidation of aromatic aldehydes to their corresponding carboxylic acids, tolerating a wide range of other functional groups. rsc.org
Chemoselective Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that is highly selective for aldehydes and ketones over other reducible functional groups. More specialized reagents, such as sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, have been developed for the highly chemoselective reduction of aldehydes in the presence of ketones and other functionalities. tcichemicals.com In the context of this compound, such a reduction would yield [2-(allyloxy)-5-bromo-3-iodophenyl]methanol, a useful intermediate for further functionalization. The use of bimetallic catalysts, such as palladium-copper on carbon, has also been shown to be effective for the chemoselective amination of halogenated aromatic aldehydes. researchgate.net
| Transformation | Reagent/Conditions | Expected Product |
| Oxidation | Potassium tert-butoxide | 2-(allyloxy)-5-bromo-3-iodobenzoic acid |
| Reduction | Sodium borohydride/Methanol | (2-(allyloxy)-5-bromo-3-iodophenyl)methanol |
This table illustrates expected outcomes of chemoselective oxidation and reduction based on established methodologies for substituted aromatic aldehydes.
Formation of Imines, Oximes, and Hydrazones for Subsequent Reactions
The reaction of the aldehyde with primary amines and their derivatives provides access to a range of C=N bonded compounds, which are themselves versatile synthetic intermediates.
Imines (Schiff Bases): Condensation of this compound with primary amines yields imines. masterorganicchemistry.combyjus.com This reaction is typically reversible and is often driven to completion by the removal of water. The resulting imine can be subsequently reduced to a secondary amine, a transformation known as reductive amination.
Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) in a weakly acidic medium leads to the formation of oximes. researchgate.netquimicaorganica.orgbyjus.com Oximes are stable compounds that can serve as protecting groups for aldehydes or can be rearranged (e.g., Beckmann rearrangement) or reduced to amines.
Hydrazones: Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) affords hydrazones. researchgate.net These compounds are also stable and can be used in reactions such as the Wolff-Kishner reduction, although this is more commonly applied to ketones.
| Reagent | Product Type | General Structure |
| Primary Amine (R-NH₂) | Imine | Ar-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | Ar-CH=N-NH₂ |
This table outlines the formation of imine derivatives from an aromatic aldehyde (Ar-CHO) like the title compound.
Cross-Coupling Reactions of Aryl Halides
The presence of both bromine and iodine atoms on the aromatic ring of this compound opens up a rich field of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki-Miyaura, Heck, Sonogashira, Stille)
A variety of well-established palladium-catalyzed cross-coupling reactions can be envisioned for the functionalization of the aryl halide bonds in this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.comrsc.orgthieme-connect.de It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.
Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgchemrxiv.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netnih.govresearchgate.net It is a key method for the synthesis of arylalkynes.
Stille Coupling: The Stille reaction involves the coupling of the aryl halide with an organotin reagent (organostannane) catalyzed by palladium. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govnih.gov It is known for its tolerance of a wide range of functional groups.
Differential Reactivity and Chemo-selectivity between Aryl Bromide and Aryl Iodide Bonds
A key aspect of the cross-coupling chemistry of this compound is the potential for chemoselectivity, owing to the different reactivities of the carbon-iodine and carbon-bromine bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. rsc.org This difference in reactivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.
This reactivity difference can be exploited to achieve selective functionalization of the C-I bond while leaving the C-Br bond intact. By carefully controlling the reaction conditions, such as temperature, catalyst, and ligands, it is possible to perform a cross-coupling reaction exclusively at the more reactive iodide position. wikipedia.org For example, Sonogashira couplings can often be performed at room temperature to selectively react with an aryl iodide in the presence of an aryl bromide. wikipedia.org Similarly, in Suzuki-Miyaura reactions, the greater lability of the C-I bond can be harnessed for selective coupling.
The less reactive C-Br bond can then be subjected to a second, different cross-coupling reaction under more forcing conditions, allowing for the sequential and regioselective introduction of two different substituents onto the aromatic ring. This stepwise approach provides a powerful strategy for the synthesis of highly functionalized and complex aromatic compounds. The ability to perform in situ iodination of aryl bromides further underscores the enhanced reactivity of the C-I bond in challenging cross-coupling scenarios. rsc.org
| Reaction | Conditions | Expected Selectivity | Rationale |
| Suzuki-Miyaura | Mild conditions (e.g., lower temperature, specific ligand) | Preferential reaction at the C-I bond | C-I bond is weaker and more reactive towards oxidative addition. |
| Sonogashira | Room temperature | High selectivity for the C-I bond | The higher reactivity of the C-I bond allows for coupling under mild conditions where the C-Br bond is unreactive. wikipedia.org |
| Heck | Standard conditions | Likely preference for C-I bond reaction | The oxidative addition step is generally faster for aryl iodides than for aryl bromides. |
| Stille | Standard conditions | Preferential reaction at the C-I bond | Similar to other palladium-catalyzed cross-couplings, the C-I bond is more readily cleaved. |
This table summarizes the expected chemoselectivity based on the established principles of palladium-catalyzed cross-coupling reactions.
Ligand Design and Catalyst Optimization for Enhanced Coupling Efficiency
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis. For a substrate like this compound, which possesses two different halogen atoms, achieving selective coupling at either the C-I or C-Br bond is a primary challenge. The reactivity of aryl halides in oxidative addition to a palladium(0) center typically follows the order C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited to achieve selective functionalization at the more labile C-I bond.
However, achieving high efficiency and selectivity, or reversing the innate selectivity, often requires careful tuning of the catalyst system, particularly the supporting ligands. The design and optimization of ligands are critical for controlling the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.
Key Considerations for Ligand Selection:
Steric Hindrance: Bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), can promote the formation of monoligated, highly reactive 12-electron Pd(0) species. These catalysts are often effective for coupling less reactive C-Br bonds. nih.gov In the context of this compound, after an initial selective coupling at the C-I position, a more robust catalyst system featuring a bulky ligand might be necessary to activate the remaining C-Br bond for a second coupling reaction.
Electron-Donating Ability: Electron-rich phosphine (B1218219) ligands enhance the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, especially for less reactive aryl bromides.
Bite Angle (for bidentate ligands): For bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), the natural bite angle influences the geometry of the palladium complex and can affect the rate and selectivity of the catalytic cycle.
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often form very stable palladium complexes. Their steric bulk can be systematically varied, making them powerful tools for achieving challenging cross-coupling reactions. Hindered NHC ligands have been shown to influence site-selectivity in the coupling of dihaloarenes. nih.gov
Optimizing a cross-coupling reaction for this compound would involve screening a variety of ligand/palladium precursor combinations to maximize the yield of the desired mono- or di-substituted product. For instance, a sequential coupling strategy could be employed, where a less reactive catalyst system is used for the initial C-I coupling, followed by isolation of the intermediate and subsequent coupling at the C-Br bond using a more active catalyst.
Copper-Mediated Coupling Reactions (e.g., Ullmann-type reactions)
The Ullmann reaction is a classical copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org Ullmann-type reactions, which include the synthesis of aryl ethers, thioethers, and amines, are particularly relevant for a substrate like this compound. wikipedia.org These reactions typically require a copper catalyst (often Cu(I) salts like CuI), a base, and a high-boiling polar solvent. wikipedia.org
For this compound, Ullmann coupling could be used to introduce a variety of nucleophiles. As with palladium catalysis, the C-I bond is generally more reactive than the C-Br bond. This allows for selective C-O, C-N, or C-S bond formation at the C-3 position.
Potential Ullmann-Type Reactions:
Etherification: Reaction with a phenol (B47542) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a copper catalyst would yield a diaryl ether.
Amination (Goldberg Reaction): Coupling with an amine or aniline (B41778) derivative would lead to the corresponding N-arylated product.
Thioetherification: Reaction with a thiol would form a diaryl thioether.
Traditionally, Ullmann reactions were notorious for requiring harsh conditions (temperatures often >200 °C) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of ligand-assisted copper catalysis, which allows these reactions to proceed under much milder conditions. Ligands such as phenanthroline, diamines, or amino acids can accelerate the reaction and improve yields. For a poly-functionalized substrate, milder conditions are crucial to prevent decomposition or unwanted side reactions involving the aldehyde or allyloxy groups.
Nickel-Catalyzed Transformations and Alternative Metal Catalysis
While palladium is the most common catalyst for cross-coupling, nickel catalysis has emerged as a powerful and cost-effective alternative. Nickel catalysts exhibit unique reactivity and can facilitate transformations that are challenging for palladium. squarespace.com For substrates like this compound, nickel catalysis offers several potential advantages.
Nickel catalysts are particularly effective at activating typically less reactive C-Br bonds. Furthermore, recent studies have demonstrated that nickel catalysts, in conjunction with specific ligands like terpyridine, can achieve excellent C-I selectivity in the cross-electrophile coupling of bromo(iodo)arenes with alkyl bromides. nih.govresearchgate.netresearchgate.net This selectivity is attributed to the mechanism of activation of the coupling partners. nih.gov
Potential Nickel-Catalyzed Reactions:
Selective C-I Coupling: Similar to palladium, nickel can be used to selectively couple at the C-I position. The choice of ligands and reaction conditions would be crucial to prevent competitive reaction at the C-Br bond.
Coupling of C-Br Bond: Nickel is highly efficient for Suzuki-Miyaura or Negishi couplings involving aryl bromides. A sequential strategy could involve an initial Pd-catalyzed coupling at the C-I bond, followed by a Ni-catalyzed coupling at the C-Br bond.
Reductive Couplings: Nickel catalysis is well-suited for reductive cross-coupling reactions, which couple two different electrophiles (e.g., an aryl halide and an alkyl halide) in the presence of a stoichiometric reductant (like zinc or manganese). This opens up reaction pathways not accessible through traditional cross-coupling.
The distinct redox properties of nickel, which can readily access Ni(I) and Ni(III) oxidation states, allow for radical-based mechanisms that differ from the typical Pd(0)/Pd(II) cycle. squarespace.com This can lead to different reactivity patterns and functional group tolerance, making nickel an important tool for the functionalization of this compound.
Reactivity of the Allyloxy Group
Claisen Rearrangements and Subsequent Cyclization Reactions
The Claisen rearrangement is a powerful, thermally-induced researchgate.netresearchgate.net-sigmatropic rearrangement of an aryl allyl ether to form an o-allylphenol. libretexts.orgwikipedia.org The reaction proceeds through a concerted, intramolecular, six-membered cyclic transition state. When this compound is heated, the allyl group is expected to migrate from the oxygen atom to an ortho position on the benzene (B151609) ring.
In this specific molecule, both positions ortho to the allyloxy group (C-1 and C-3) are substituted. According to established principles, if both ortho positions are blocked, the allyl group, after initial migration to the ortho position to form a dienone intermediate, can undergo a subsequent researchgate.netresearchgate.net-sigmatropic shift (a Cope rearrangement) to migrate to the para position (C-5). However, the C-5 position is also substituted (with bromine). The most likely outcome of a thermal Claisen rearrangement would be migration to the C-1 position, which bears the aldehyde. This would lead to a dearomatized intermediate that would likely undergo further, complex transformations.
The general mechanism involves the following steps:
A concerted researchgate.netresearchgate.net-sigmatropic rearrangement forms a non-aromatic cyclohexadienone intermediate. libretexts.org
This intermediate then undergoes tautomerization to regenerate the aromatic ring, resulting in the final phenol product.
The presence of substituents on the aromatic ring can influence the rate and regioselectivity of the rearrangement. libretexts.org Given the steric hindrance from the adjacent iodine and aldehyde groups, high temperatures would likely be required to induce the rearrangement of this compound. The resulting ortho-allyl phenol could then be a substrate for subsequent cyclization reactions, such as ring-closing metathesis or intramolecular Heck reactions, to form oxygen-containing heterocyclic systems.
Olefin Metathesis Reactions and Related Transformations
The terminal double bond of the allyloxy group in this compound is a handle for olefin metathesis reactions. This family of reactions, catalyzed by ruthenium or molybdenum complexes (e.g., Grubbs' or Schrock's catalysts), allows for the cutting and reorganizing of carbon-carbon double bonds.
Types of Metathesis Reactions:
Cross-Metathesis (CM): The reaction of the allyloxy group with another terminal olefin can be used to extend the side chain. The stereoselectivity (E/Z) of the newly formed double bond can often be controlled by the choice of catalyst. rsc.orgnih.gov The presence of the allylic oxygen atom can enhance the rate of metathesis reactions, an effect known as the allylic chalcogen effect. beilstein-journals.org
Ring-Closing Metathesis (RCM): If a second olefin is introduced into the molecule (for example, by a cross-coupling reaction at the C-3 or C-5 position), RCM can be employed to synthesize cyclic ethers. The efficiency of the ring closure depends on the length of the tether connecting the two double bonds.
The broad functional group tolerance of modern ruthenium-based metathesis catalysts means that the reaction should be compatible with the aldehyde, bromo, and iodo substituents on the aromatic ring. nih.gov This allows for metathesis to be performed at various stages of a synthetic sequence, providing a flexible method for modifying the allyloxy side chain.
Stereoselective and Enantioselective Transformations
The development of stereoselective and enantioselective transformations is crucial for the synthesis of chiral molecules, particularly for pharmaceutical applications. While specific enantioselective reactions involving this compound have not been extensively documented, the molecule's functional groups offer clear handles for the application of modern asymmetric catalysis.
The aldehyde functionality is a primary site for stereoselective reactions. Asymmetric allylation, alkylation, or aldol (B89426) reactions catalyzed by chiral organocatalysts or metal complexes could convert the prochiral aldehyde into a chiral secondary alcohol with high enantioselectivity. Such transformations would introduce a key stereocenter, setting the stage for subsequent diastereoselective reactions, such as an intramolecular cyclization.
The cascade cyclizations discussed in the previous section also have the potential to be rendered stereoselective. For example, if a cyclization reaction creates one or more stereocenters, employing a chiral catalyst could favor the formation of one enantiomer over the other. An intramolecular Heck reaction, for instance, could be made enantioselective by using a palladium catalyst coordinated to a chiral ligand. The resulting chiral heterocyclic product would be of significant value.
The potential for creating stereocenters during the transformation of this compound is summarized in the table below.
| Transformation Type | Functional Group Involved | Potential Chiral Center Location | Method for Stereocontrol |
| Asymmetric Nucleophilic Addition | Aldehyde | Carbonyl carbon (becomes carbinol) | Chiral catalyst/reagent |
| Enantioselective Cyclization | Allyloxy, Iodo/Bromo | Carbons of the newly formed ring | Chiral metal catalyst (e.g., Pd with chiral ligand) |
| Diastereoselective Cyclization | Aldehyde (post-reaction), Allyloxy | Multiple centers in the cyclized product | Substrate control from a pre-existing stereocenter |
Given the lack of specific literature, the exploration of stereoselective transformations of this compound represents a promising and open area for research. The development of such methods would unlock the full potential of this highly functionalized building block for the synthesis of complex, stereochemically defined molecules.
Derivatization Strategies and Synthesis of Novel Analogues
Rational Design of Derivatives Based on Structural Modifications
The design of new analogues of 2-(allyloxy)-5-bromo-3-iodobenzaldehyde is guided by the desire to systematically probe the structure-activity relationships of the resulting molecules. By methodically altering specific parts of the parent compound, researchers can fine-tune its electronic, steric, and lipophilic properties.
Varying the Allyloxy Side Chain and its Saturation
The allyloxy side chain presents a key site for initial derivatization. The double bond within the allyl group is amenable to a variety of chemical transformations. For instance, hydrogenation can yield the corresponding propyloxy derivative, thereby removing the reactivity of the double bond and increasing the conformational flexibility of the side chain. Conversely, the double bond can be exploited in reactions such as epoxidation followed by ring-opening, or dihydroxylation to introduce polar functional groups.
Furthermore, the length and branching of the alkoxy chain can be varied by starting with the parent 5-bromo-2-hydroxy-3-iodobenzaldehyde (B2556686) and reacting it with different alkyl or substituted alkyl halides. This allows for a systematic exploration of the steric and hydrophobic pocket that this side chain may occupy in a biological target.
Table 1: Potential Modifications of the Allyloxy Side Chain
| Modification Strategy | Resulting Functional Group | Potential Impact on Properties |
| Hydrogenation | Propyloxy | Increased flexibility, reduced reactivity |
| Dihydroxylation | 2,3-Dihydroxypropyloxy | Increased polarity and hydrogen bonding capacity |
| Epoxidation/Ring-opening | 2-Hydroxy-3-substituted propyloxy | Introduction of diverse functional groups |
| Etherification with other alkyl halides | Substituted alkoxy | Modulation of lipophilicity and steric bulk |
Exploring Diverse Halogen Substituents and Their Positions
The bromo and iodo substituents on the aromatic ring are not merely passive groups; they significantly influence the electronic nature of the ring and provide handles for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I versus the C-Br bond allows for selective transformations. For example, Sonogashira or Suzuki cross-coupling reactions can be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent reactions. whiterose.ac.uk
Table 2: Representative Cross-Coupling Reactions at Halogen Positions
| Reaction Type | Position of Substitution | Reagent Examples | Introduced Moiety |
| Suzuki Coupling | C3 (Iodo) | Arylboronic acids | Aryl, Heteroaryl |
| Sonogashira Coupling | C3 (Iodo) | Terminal alkynes | Alkynyl |
| Heck Coupling | C3 (Iodo) or C5 (Bromo) | Alkenes | Alkenyl |
| Buchwald-Hartwig Amination | C3 (Iodo) or C5 (Bromo) | Amines | Amino |
Functionalization at the Aldehyde Carbon to Create New Functional Groups
The aldehyde group is a highly versatile functional group that can be transformed into a multitude of other functionalities. Standard organic transformations can be employed to generate a diverse library of derivatives. For instance, oxidation of the aldehyde to a carboxylic acid provides a new site for amide or ester formation. Reduction to a primary alcohol allows for subsequent etherification or esterification.
Furthermore, the aldehyde can undergo reductive amination to introduce secondary or tertiary amines, or participate in Wittig-type reactions to form alkenes. These transformations dramatically alter the chemical nature of this position, introducing acidic, basic, or larger, more complex functionalities.
Table 3: Common Transformations of the Aldehyde Functional Group
| Reaction Type | Resulting Functional Group | Reagents |
| Oxidation | Carboxylic Acid | KMnO₄, Ag₂O |
| Reduction | Primary Alcohol | NaBH₄, LiAlH₄ |
| Reductive Amination | Amine | R₂NH, NaBH₃CN |
| Wittig Reaction | Alkene | Ph₃P=CHR |
| Grignard Reaction | Secondary Alcohol | RMgBr |
Synthesis of Heterocyclic Scaffolds from this compound
Beyond simple functional group interconversions, this compound is a valuable precursor for the synthesis of more complex heterocyclic scaffolds. The strategic placement of its functional groups allows for the construction of fused ring systems through various cyclization strategies.
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, can be effectively employed using this starting material. For example, the aldehyde can be condensed with active methylene (B1212753) compounds in reactions like the Knoevenagel or Claisen-Schmidt condensations. The resulting α,β-unsaturated system can then undergo intramolecular cyclization, potentially involving the allyloxy group or a substituent introduced at one of the halogen positions.
Intramolecular Heck reactions are another powerful tool. If an alkene is introduced at the 3-position via a cross-coupling reaction, subsequent cyclization involving the allyloxy group can lead to the formation of fused oxygen-containing heterocycles. Similarly, radical-initiated cyclizations involving the allyloxy group can lead to the formation of chromanone-type structures. researchgate.net
Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.govchemicaljournal.in The aldehyde functionality of this compound makes it an ideal component for various MCRs.
For instance, in the Ugi or Passerini reactions, the aldehyde can react with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex acyclic structures bearing multiple functional groups. These products can then be subjected to secondary cyclization reactions to afford a wide variety of heterocyclic scaffolds. The use of MCRs allows for the rapid generation of a library of diverse compounds from a single, highly functionalized starting material, which is a significant advantage in drug discovery and materials science. researchgate.net
Preparation of Advanced Intermediates for Complex Molecule Synthesis
The strategic functionalization of this compound transforms it into an advanced intermediate, which can then be used in the synthesis of more complex molecular architectures. The differential reactivity of the bromo and iodo substituents is key to its utility in sequential cross-coupling reactions.
The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This chemoselectivity allows for the selective functionalization at the iodine-bearing position while leaving the bromine atom intact for subsequent transformations.
For instance, a Sonogashira coupling could be performed selectively at the C-I bond to introduce an alkyne moiety. The resulting 2-(allyloxy)-5-bromo-3-(alkynyl)benzaldehyde is a highly valuable intermediate. The newly introduced alkyne can participate in further reactions, the aldehyde can be modified, and the bromo substituent remains available for a second cross-coupling reaction.
| Reaction Type | Reagent | Selective Position of Reaction | Product Type |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | C-I | Aryl alkyne |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst | C-I | Biaryl |
| Stille Coupling | Organostannane, Pd catalyst | C-I | Biaryl or vinyl-aryl |
| Heck Coupling | Alkene, Pd catalyst | C-I | Aryl-alkene |
This step-wise functionalization capability makes this compound a valuable building block for the convergent synthesis of complex molecules, where different fragments of the target molecule can be introduced sequentially with high control over the molecular architecture. The resulting poly-functionalized aromatic compounds are precursors to a wide range of complex natural products and medicinally relevant scaffolds. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Allyloxy 5 Bromo 3 Iodobenzaldehyde
Elucidation of Reaction Pathways and Intermediates
There is no specific information available in the public domain that elucidates the reaction pathways and intermediates for reactions directly involving 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde.
Transition State Analysis in Key Transformations
Detailed transition state analyses for key transformations of this compound have not been reported in the scientific literature.
Spectroscopic Methodologies for Structural Elucidation of Reaction Intermediates and Products
While general spectroscopic techniques are routinely used to characterize organic compounds, specific applications of these methods for the elucidation of reaction intermediates and products of this compound are not documented.
There are no published studies that employ advanced NMR techniques to investigate the reaction mechanisms of this compound.
Specific mass spectrometry data for monitoring reactions or identifying products and intermediates involving this compound is not available in the literature.
While IR and UV-Vis spectroscopy would be standard for analyzing the functional groups of this compound and its derivatives, specific studies detailing their use in mechanistic investigations are not available.
Kinetic Studies of Reaction Rates and Orders
No kinetic studies determining the reaction rates and orders for transformations involving this compound have been found in the reviewed literature.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations of Molecular Properties and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
From these calculations, a variety of molecular properties and reactivity descriptors can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap typically suggests higher reactivity.
Other important descriptors that would be calculated include electron density distribution, molecular electrostatic potential (MEP), and various population analyses (e.g., Mulliken, Hirshfeld). The MEP map, for instance, would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde, one would expect a high negative potential around the carbonyl oxygen and a positive potential near the aldehyde proton and the carbon atoms bonded to the halogens.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: This data is illustrative and not based on actual calculations.)
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Measures overall molecular polarity |
| Electron Affinity | 1.5 eV | Energy released upon electron addition |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
These descriptors would be instrumental in comparing the reactivity of this compound to other substituted benzaldehydes and in predicting its behavior in various chemical environments.
Reaction Pathway Prediction and Energy Profiling
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve modeling its participation in reactions such as nucleophilic additions to the carbonyl group, electrophilic aromatic substitution, or metal-catalyzed cross-coupling reactions at the C-Br or C-I bonds.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction pathway can be constructed. The activation energy, determined by the energy difference between the reactant and the transition state, is the primary determinant of the reaction rate. Computational methods can thus be used to predict the feasibility of a reaction and to understand the factors that control its outcome. For example, a study could compare the activation barriers for oxidative addition of a palladium catalyst to the C-I versus the C-Br bond, predicting the chemoselectivity of cross-coupling reactions.
Conformational Analysis and Stereochemical Prediction of Derivatives
The presence of the flexible allyloxy group means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify the most stable conformers. This is typically done by rotating the single bonds and calculating the energy at each step. The results would reveal the preferred spatial arrangement of the allyloxy group relative to the benzaldehyde (B42025) ring, which can influence the molecule's reactivity and its interactions with other molecules.
Furthermore, if this compound were used to synthesize chiral derivatives, computational modeling could be employed to predict the stereochemical outcome. By modeling the transition states leading to different stereoisomers, the energy differences can be used to predict which isomer will be formed preferentially, providing insight into the stereoselectivity of the reaction.
Rational Design of Novel Catalytic Systems for Transformations of the Compound
Computational modeling is increasingly used in the rational design of catalysts. Given the presence of C-Br and C-I bonds, this compound is a prime candidate for transformations via transition metal catalysis (e.g., Suzuki, Heck, or Sonogashira coupling).
Computational studies could be used to design catalysts with enhanced activity and selectivity for this specific substrate. For instance, researchers could model the interaction of the benzaldehyde with various catalyst-ligand complexes. By calculating binding energies and activation barriers for key catalytic steps, one could identify ligands that promote the desired transformation while minimizing side reactions. This in silico screening approach can significantly accelerate the discovery of new and efficient catalytic systems, saving considerable time and experimental resources.
Applications in Advanced Chemical Research and Materials Science
Utility as a Precursor for Functional Organic Materials
The multifaceted reactivity of 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde makes it a valuable precursor for a range of functional organic materials, including polymers and components for molecular electronics. The aldehyde group can participate in various condensation reactions, such as the formation of imines or vinyl groups, which are fundamental polymerization pathways. The allyl group offers a site for radical polymerization or post-synthetic modification through thiol-ene coupling reactions.
Furthermore, the bromo and iodo substituents are key functional groups for cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in constructing extended π-conjugated systems, which are the cornerstone of organic electronic materials. The differential reactivity of the C-Br and C-I bonds allows for selective and sequential reactions, enabling the precise construction of complex molecular wires or oligomers with tailored electronic properties.
Table 1: Potential Polymerization and Functionalization Reactions
| Functional Group | Reaction Type | Potential Application |
| Aldehyde | Condensation (e.g., with amines) | Polyimine or Polyazomethine synthesis |
| Aldehyde | Wittig or Horner-Wadsworth-Emmons | Creation of vinylene linkages in polymers |
| Allyl Ether | Radical Polymerization | Formation of polyvinyl-type polymers |
| Allyl Ether | Thiol-ene Coupling | Post-synthetic polymer modification |
| Bromo/Iodo | Cross-Coupling Reactions | Synthesis of conjugated polymers for electronics |
Detailed research into these applications is still an emerging field, but the structural features of the molecule point towards significant potential in creating novel materials with advanced optical and electronic properties.
Role in the Synthesis of Porous Organic Frameworks and Covalent Organic Frameworks
Covalent Organic Frameworks (COFs) and other Porous Organic Frameworks (POFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The defined geometry and high reactivity of this compound make it an intriguing candidate as a monomer for COF synthesis. Chemical suppliers have categorized this compound as a potential organic monomer for COFs, highlighting its suitability for constructing these advanced materials. bldpharm.com
The aldehyde functionality is commonly used in COF synthesis to form robust imine linkages through condensation with multitopic amines. A tritopic or tetratopic amine, for example, could react with the aldehyde group of this compound to form a 2D or 3D porous network. The bulky bromo, iodo, and allyloxy substituents on the benzaldehyde (B42025) ring would project into the pores of the resulting framework, influencing the pore size, environment, and surface area.
Moreover, the allyl group within the pores offers a valuable tool for post-synthetic modification (PSM). This allows for the covalent grafting of other functional molecules onto the COF backbone after its initial synthesis, tailoring the properties of the material for specific applications such as gas storage, separation, or catalysis.
Building Block for Ligands in Organometallic Chemistry and Catalysis
The synthesis of specialized ligands is crucial for the development of new organometallic complexes and catalysts. This compound serves as a versatile platform for designing unique ligand structures. The aldehyde group can be readily converted into a variety of coordinating moieties. For instance, condensation with a primary amine can generate a Schiff base ligand, capable of coordinating to a metal center through the imine nitrogen.
The bromo and iodo substituents can be replaced by other donor groups, such as phosphines, through nucleophilic substitution or cross-coupling reactions. This allows for the creation of multidentate ligands with a combination of hard (N, O) and soft (P) donor atoms. The steric bulk provided by the substituents can also be used to create specific coordination pockets around a metal center, influencing the selectivity and activity of the resulting catalyst.
Table 2: Ligand Synthesis Pathways
| Starting Functional Group | Reaction | Resulting Ligand Type |
| Aldehyde | Condensation with Amines/Hydrazines | Schiff Base / Hydrazone Ligands |
| Aldehyde | Reduction then functionalization | Benzyl-based Ligands |
| Bromo/Iodo | Substitution with Phosphines | Phosphine (B1218219) Ligands |
| Bromo/Iodo | Cross-coupling with Pyridyl groups | N-heterocyclic Ligands |
The ability to perform selective, stepwise modifications on the different halogen sites adds a layer of sophistication to the ligand design, enabling the synthesis of highly tailored catalytic systems.
Development of Advanced Chemical Probes and Sensory Materials
Chemical probes and sensory materials rely on specific interactions with target analytes to produce a detectable signal. The functional groups on this compound can be exploited to design molecules for these purposes. The aldehyde group, for example, is known to react with certain nucleophiles, such as cysteine or hydrazine (B178648), and this reactivity can be harnessed to detect these species.
By incorporating this benzaldehyde derivative into a larger system, such as a fluorescent dye or a polymer, a sensory material can be constructed. The binding of an analyte to the aldehyde or another part of the molecule could induce a change in the material's optical or electronic properties, such as a shift in fluorescence color or a change in conductivity. The heavy atoms (bromine and iodine) can also influence the photophysical properties of such probes, potentially enhancing phenomena like intersystem crossing, which can be useful in designing phosphorescent sensors. The allyl group provides a convenient handle for attaching the probe to a solid support or a biological molecule. While specific probes based on this exact molecule are a subject for future research, its versatile chemical nature makes it a promising starting point for the development of novel sensory systems.
Future Research Directions and Emerging Paradigms
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
The principles of green chemistry offer a framework for developing more environmentally benign methods for the synthesis and subsequent transformation of 2-(allyloxy)-5-bromo-3-iodobenzaldehyde. Future research will likely focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.
Key areas of investigation include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring one-pot reactions where multiple transformations occur sequentially in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent waste. rsc.org
Safer Solvents and Reagents: The development of synthetic protocols that utilize greener solvents, such as water, supercritical fluids, or bio-based solvents, in place of traditional volatile organic compounds. Additionally, replacing hazardous reagents, like heavy metal oxidants often used in aldehyde synthesis, with more benign alternatives is a critical goal. misericordia.edu For instance, catalytic methods using atmospheric oxygen as the terminal oxidant represent a promising green alternative. misericordia.edu
Catalysis: The use of catalytic processes, whether homogeneous, heterogeneous, or enzymatic, is central to green chemistry. Future work could focus on developing highly efficient and recyclable catalysts for the synthesis and functionalization of this compound, thereby reducing the stoichiometric waste associated with many traditional organic reactions.
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, or continuous processing, presents a paradigm shift from traditional batch production methods and offers significant advantages for the synthesis of complex molecules like this compound. beilstein-journals.orgnih.gov This technology enables reactions to be carried out in a continuous stream within a network of tubes or microreactors, offering precise control over reaction parameters. rsc.org
Future research in this area will likely target:
Enhanced Safety and Control: Many reactions, particularly those involving highly reactive intermediates or exothermic processes, can be conducted more safely in flow reactors due to the small reaction volumes and superior heat and mass transfer. rsc.orgresearchgate.net This is particularly relevant for halogenation or reactions involving organometallic species that might be used to synthesize or modify the target compound.
Scalability and Reproducibility: Flow chemistry allows for seamless scaling of production from laboratory to industrial scales by simply running the system for longer periods. rsc.orgresearchgate.net This approach can ensure high reproducibility and product quality, which is crucial for the reliable supply of this chemical for further research and application.
Multi-step Synthesis: The integration of multiple reaction and purification steps into a single, continuous flow system can dramatically improve efficiency. beilstein-journals.orgnih.gov For a molecule like this compound, a telescoped synthesis could be envisioned where the sequential halogenation, etherification, and formylation of a simpler aromatic precursor are performed in a continuous sequence.
Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery
The intersection of artificial intelligence (AI) and chemistry is creating new avenues for accelerating chemical research. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgrjptonline.org
For this compound, AI and ML could be leveraged to:
Reaction Optimization: ML models, particularly those employing Bayesian optimization or deep reinforcement learning, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice, solvent) to identify the optimal conditions for its synthesis with minimal experimentation. nih.govnih.gov This can lead to higher yields, reduced side products, and faster process development.
Predictive Synthesis: By training on large reaction databases, AI models can predict the most viable synthetic pathways to this compound, potentially uncovering more efficient or cost-effective routes than those devised by human chemists. beilstein-journals.org
Discovery of New Reactions: AI can also be used to predict the reactivity of the compound in various chemical transformations, suggesting novel reactions and products that might not be immediately obvious. This could accelerate the discovery of new applications for this versatile building block.
Exploration of Unconventional Reactivity Modes and Catalytic Systems
The unique combination of functional groups in this compound provides a rich playground for exploring unconventional reactivity and novel catalytic systems. The distinct electronic and steric environments of the bromo and iodo substituents, along with the reactive aldehyde and allyloxy groups, allow for a range of selective transformations.
Future research directions could include:
Selective C-H Functionalization: Modern catalytic methods enable the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the aromatic core. nih.govresearchgate.net Research could focus on developing catalytic systems that can selectively activate and functionalize the available C-H position on the benzene (B151609) ring.
Orthogonal Halogen Reactivity: The differential reactivity of the C-Br and C-I bonds can be exploited in sequential cross-coupling reactions. Developing catalytic systems with high selectivity for either the iodine or bromine atom would enable the step-wise introduction of different substituents, leading to highly complex and diverse molecular architectures.
Allyloxy Group Manipulation: The allyloxy group is not merely a passive substituent. It can participate in various catalytic transformations, such as rearrangements (e.g., Claisen rearrangement) or allylic C-H functionalization, to introduce further complexity into the molecule. rsc.org Exploring dual catalytic systems, for instance combining photoredox and transition metal catalysis, could unlock novel transformations of the allylic moiety. nih.gov
Photocatalysis: The use of light to drive chemical reactions offers mild and often highly selective ways to form new bonds. Photocatalytic systems could be developed to engage the aldehyde, the allylic group, or the aryl halides in novel bond-forming reactions. beilstein-journals.org
Design of Next-Generation Multifunctional Scaffolds and Chemical Architectures
Given its array of functional groups, this compound is an ideal starting point for the design of multifunctional molecular scaffolds. These scaffolds can serve as platforms for the construction of more complex molecules with tailored properties for applications in materials science, medicinal chemistry, and chemical biology. nih.govmdpi.com
Future efforts in this domain will likely involve:
Diversity-Oriented Synthesis: Using the aldehyde and the two distinct halogen atoms as orthogonal handles, a library of diverse compounds can be generated through a series of sequential reactions. This approach is valuable for drug discovery and the exploration of chemical space.
Complex Heterocycle Synthesis: The aldehyde and adjacent allyloxy group can be utilized in intramolecular cyclization reactions to construct complex heterocyclic frameworks, which are prevalent in biologically active molecules.
Polymer and Material Synthesis: The reactive sites on the molecule could be used to incorporate it into polymers or other materials. For instance, the aldehyde could be used in polymerization reactions, or the aryl halides could serve as points for grafting onto surfaces or incorporating into metal-organic frameworks.
Q & A
Q. What are the standard synthetic routes for 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde?
- Methodological Answer : A common approach involves nucleophilic substitution of a hydroxy precursor. For example, 5-bromo-3-iodo-2-hydroxybenzaldehyde can be reacted with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone. The reaction typically proceeds via an SN2 mechanism, forming the allyl ether linkage. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side reactions, such as over-alkylation or halogen displacement .
Q. Example Protocol :
| Reagent | Conditions | Yield |
|---|---|---|
| Allyl bromide | K₂CO₃, DMF, 80°C, 12h | ~65% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies allyloxy protons (δ 4.5–5.5 ppm for -OCH₂CH=CH₂) and aldehyde protons (δ ~10 ppm).
- IR Spectroscopy : Confirms the aldehyde group (strong stretch ~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (expected [M⁺] at m/z ~350–360).
- X-ray Crystallography : Resolves regiochemistry of bromine and iodine substituents if single crystals are obtained .
Q. How can researchers mitigate aldehyde oxidation during storage or reactions?
- Methodological Answer :
- Store under inert atmosphere (N₂/Ar) at –20°C.
- Use stabilizers like hydroquinone or BHT in solution.
- Avoid prolonged exposure to light or basic conditions, which accelerate oxidation to the carboxylic acid .
Advanced Research Questions
Q. How can the iodine and bromine substituents be leveraged in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine (C-Br) reacts preferentially with arylboronic acids using Pd(PPh₃)₄ in THF/Na₂CO₃ (60–80°C).
- Ullmann Coupling : Iodine (C-I) undergoes Cu-mediated coupling with amines or phenols.
- Regioselectivity Challenge : Sequential coupling requires protecting one halogen (e.g., masking iodine with a directing group) to avoid competition. DFT calculations can predict reactivity trends .
Q. What strategies resolve contradictory product distributions in substitution reactions?
- Methodological Answer : Contradictions often arise from solvent polarity, temperature, or nucleophile strength. For example:
- Methoxy Substitution : NaOMe in methanol selectively replaces iodine (due to better leaving-group ability), while KCN in DMF targets bromine.
- Mechanistic Analysis : Use kinetic studies (e.g., in situ NMR) or computational modeling (DFT) to identify transition states and optimize conditions .
Q. How does steric hindrance from the allyloxy group influence reactivity?
- Methodological Answer : The allyloxy group’s steric bulk can slow electrophilic aromatic substitution (e.g., nitration) at the ortho position. To enhance reactivity:
- Use Lewis acids (e.g., AlCl₃) to activate the aldehyde for directed ortho-metalation.
- Employ microwave-assisted synthesis to overcome kinetic barriers .
Q. What are the applications of this compound in synthesizing bioactive molecules?
- Methodological Answer :
- Antimicrobial Agents : The iodine and bromine atoms enhance lipophilicity, improving membrane penetration.
- Anticancer Precursors : Allyloxy groups enable click chemistry for functionalization with targeting moieties (e.g., folate).
- Case Study : Condensation with thiazolo-triazolones (via Knoevenagel reaction) yields heterocycles with reported antitumor activity .
Data Contradiction Analysis
Q. Why do reported yields vary for allyloxy-group installation?
- Methodological Answer : Discrepancies arise from:
- Solvent Effects : DMF gives higher yields than acetone due to better solubility of intermediates.
- Base Selection : K₂CO₃ outperforms NaH in minimizing hydrolysis of the aldehyde.
- Validation : Reproduce reactions with strict moisture control and characterize by TLC/HPLC to track byproducts .
Tables for Key Data
Table 1 : Comparison of Halogen Reactivity in Cross-Coupling
| Halogen | Reaction Type | Catalyst | Typical Yield |
|---|---|---|---|
| Br | Suzuki-Miyaura | Pd(PPh₃)₄ | 70–85% |
| I | Ullmann | CuI/1,10-phen | 50–65% |
Table 2 : Stability of this compound
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light Exposure | Aldehyde → Carboxylic Acid | Store in amber vials |
| Basic pH (>8) | Ether Cleavage | Use neutral buffers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
